6-Hydroxyheptanoic acid
Overview
Description
6-hydroxyheptanoic acid is an (omega-1)-hydroxy fatty acid that is heptanoic acid in which one of the hydrogens at position 6 is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a heptanoic acid.
Scientific Research Applications
Role in Polymer Synthesis
6-Hydroxyheptanoic acid is instrumental in the field of polymer synthesis. It represents a significant building block for biodegradable polymers like polycaprolactone. A study conducted by Bretschneider et al. (2021) highlights the synthesis of 6-hydroxyhexanoic acid (a close derivative) directly from cyclohexane in one step by recombinant Pseudomonas taiwanensis, which is crucial for developing sustainable multistep whole-cell processes in polymer production (Bretschneider et al., 2021).
Role in Biotechnological Applications
In biotechnological applications, 6-Hydroxyheptanoic acid is used for the production of enantiomerically pure hydroxycarboxylic acids. A study by Ruth et al. (2007) demonstrates an efficient method to prepare these acids from bacterial polyhydroxyalkanoates (PHAs), highlighting the significant role of 6-hydroxyheptanoic acid in microbial synthesis and purification processes (Ruth et al., 2007).
Contribution to Chemical Synthesis
6-Hydroxyheptanoic acid contributes significantly to chemical synthesis, especially in synthesizing modified peptides and various biologically active structures. Markowska et al. (2021) elaborate on the role of 6-aminohexanoic acid (a related compound) in chemical synthesis and its applications in industries like polyamide synthetic fibers and biologically active structures (Markowska et al., 2021).
Application in Medicinal Chemistry
The use of 6-hydroxyheptanoic acid in medicinal chemistry is highlighted through its derivates and related compounds. A study on triheptanoin, a medium-chain triglyceride with odd-chain fatty acids, discusses its potential in treating rare metabolic disorders, showcasing the relevance of heptanoic acid derivatives in medical applications (Borges & Sonnewald, 2012).
Environmental Impact Studies
There's also a focus on the environmental impact of compounds related to 6-hydroxyheptanoic acid. Zhao et al. (2013) studied the biotransformation of 6:2 fluorotelomer alcohol in river sediment, providing insights into the environmental fate of fluorinated compounds, which is relevant for understanding the environmental implications of similar compounds (Zhao et al., 2013).
properties
Product Name |
6-Hydroxyheptanoic acid |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
6-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
UBIZMIFHVVCVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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